4-Phenyltriazole Pharmacophore: Documented Target Engagement Versus Unsubstituted Triazole Analogs
The 4-phenyl substituent on the 1,2,3-triazole ring of the target compound constitutes a validated pharmacophoric element absent in the des-phenyl analog (CAS 1795470-86-8, C12H14N4OS, MW 262.33, ΔMW = +76.10). Multiple independent studies have established that 4-phenyl-1,2,3-triazole engages biological targets through π-π stacking and hydrophobic interactions. The simple 4-phenyl-1H-1,2,3-triazole fragment displays a binding affinity (Ki) of 70 nM against human methionine aminopeptidase 2 (MetAP2) [1], and 4-phenyltriazole-containing compounds have demonstrated B-Raf kinase inhibition with IC50 values below 100 nM [2]. In anti-inflammatory SAR studies, 4-phenyltriazole analogs 2a, 2b, 2c, and 4a exhibited superior in vivo efficacy to diclofenac at an equivalent 25 mg/kg dose in the xylene-induced ear edema model [3]. The des-phenyl analog cannot recapitulate these phenyl-dependent interactions.
| Evidence Dimension | Target binding affinity / pharmacophoric contribution of 4-phenyl group |
|---|---|
| Target Compound Data | Contains 4-phenyl-1H-1,2,3-triazole moiety; MW 338.43; XlogP of core 4-phenyltriazole = 1.3 [4] |
| Comparator Or Baseline | Des-phenyl analog (CAS 1795470-86-8): unsubstituted 1H-1,2,3-triazole; MW 262.33; XlogP contribution lower by phenyl logP increment (~+1.5–2.0) |
| Quantified Difference | 4-Phenyl-1,2,3-triazole fragment: MetAP2 Ki = 70 nM [1]; IDO1 IC50 = 60 μM [5]. Des-phenyl analog: no equivalent binding data reported. |
| Conditions | MetAP2 enzymatic assay (pH 7.5, 2°C, substrate Met-AMC); IDO1 cellular assay; in vivo xylene-induced ear edema (mice, 25 mg/kg oral) |
Why This Matters
The 4-phenyl group is not a passive substituent; it directly contributes up to 70 nM target affinity in validated enzymatic assays, and its absence in the des-phenyl analog removes a critical binding determinant, making the analog functionally non-interchangeable for any target where aromatic π-stacking or hydrophobic cleft occupancy is required.
- [1] BindingDB Entry BDBM17448. 4-Phenyl-1H-1,2,3-triazole: Ki = 70 nM against Methionine Aminopeptidase 2 (MetAP2). BindingDB. 2007. View Source
- [2] Preparation of phenyltriazoles and related compounds as antitumor agents. In B-raf kinase inhibition assays, compounds exhibited IC50 values less than 100 nM. [on SciFinder(R)] View Source
- [3] Assali M, et al. Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents. Bioorganic Chemistry. 2015;59:1-11. doi:10.1016/j.bioorg.2015.01.002 View Source
- [4] BaseChem. 4-Phenyl-1H-1,2,3-triazole: XlogP = 1.3. BaseChem Compound Database. View Source
- [5] MedChemExpress. 4-Phenyl-1H-1,2,3-triazole is an IDO1 inhibitor (IC50: 60 μM). MedChemExpress Product Data. View Source
